Lunarine
Description
Historical Context of Lunarine Discovery and Early Investigations
The investigation into the chemical constituents of the plant Lunaria biennis (also known as Lunaria annua) led to the first isolation and crystallization of this compound. The seminal work documenting this discovery was published in 1947 by E. Steinegger and T. Reichenstein. nih.gov Their research marked the formal entry of this compound into the scientific literature, establishing its origin from this specific plant source.
Following its isolation, early investigations quickly turned towards understanding the compound's physiological effects. The seeds of Lunaria annua were known to be toxic, and research soon focused on this compound as a potential causative agent. researchgate.net These initial toxicological and pharmacological studies in the mid-20th century laid the groundwork for future explorations into the bioactivity of this complex alkaloid.
Classification within Natural Product Chemistry: Macrocyclic Spermidine (B129725) Alkaloids
Within the vast and diverse world of natural products, this compound is classified as a macrocyclic spermidine alkaloid. nature-spells.com This classification is based on its distinct chemical architecture, which is characterized by two key features:
Macrocyclic Structure: The molecule contains a large ring of atoms, referred to as a macrocycle. This ring structure is a defining feature and contributes significantly to the compound's chemical properties and three-dimensional shape.
Spermidine Moiety: Incorporated into this macrocyclic framework is a spermidine unit. Spermidine is a polyamine—a class of organic compounds containing multiple amino groups—that is ubiquitous in living organisms and plays a crucial role in various cellular processes.
The integration of a polyamine like spermidine into a large, cyclic structure places this compound within a specific and structurally unique family of alkaloids. These compounds are of significant interest to chemists and biologists due to their complex structures and wide range of biological activities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z,16Z)-22-oxa-5,10,14-triazatetracyclo[16.9.2.01,23.021,28]nonacosa-2,16,18(29),19,21(28)-pentaene-4,15,25-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4/c29-19-8-10-25-11-9-24(31)27-14-2-1-12-26-13-3-15-28-23(30)7-5-18-4-6-21(20(25)16-18)32-22(25)17-19/h4-7,9,11,16,22,26H,1-3,8,10,12-15,17H2,(H,27,31)(H,28,30)/b7-5-,11-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIWJEBPTHXRHQF-CXHWBCNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C=CC23CCC(=O)CC2OC4=C3C=C(C=C4)C=CC(=O)NCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCNC(=O)/C=C\C23CCC(=O)CC2OC4=C3C=C(C=C4)/C=C\C(=O)NCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24185-51-1 | |
| Record name | Lunarine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024185511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Natural Occurrence and Distribution of Lunarine
Botanical Sources of Lunarine
The distribution of this compound is largely confined to a few specific plant species, where it is found in various plant parts, most notably the seeds.
Lunaria biennis (formerly Lunaria annua)
Lunaria biennis, also known as Lunaria annua (commonly called honesty or annual honesty), is a prominent source of this compound. nih.govresearchgate.netrsc.orgmedchemexpress.comwikidata.org This biennial flowering plant, native to southern Europe and western Asia, is widely cultivated for its ornamental value. nih.govwikipedia.org this compound has been identified as the principal alkaloid in Lunaria biennis and Lunaria annua, particularly concentrated in its seeds. rsc.orgresearchgate.netmedchemexpress.com Research indicates that the biosynthesis of this compound in Lunaria annua seeds involves precursors such as N1,N10-di-p-coumaroylspermidine. mdpi.comnih.gov
Lunaria rediviva
Lunaria rediviva, commonly known as perennial honesty, is another significant botanical source of this compound. rsc.orgrsc.orgplantsam.comtoxicology.cz This perennial herb is native to most European countries, including mountainous regions of the Balkan and Apennine Peninsulas, and is also found in the Pyrenees and parts of Scandinavia. toxicology.cz The seeds of Lunaria rediviva are known to contain this compound. plantsam.comtoxicology.cz
Lycium chinensea
Beyond the Lunaria genus, this compound macrocycles have also been reported to be derived from the root bark of Lycium chinensea. researchgate.netunav.edu This indicates a broader, albeit less common, natural distribution of this alkaloid across different plant families.
The following table summarizes the primary botanical sources and the parts of the plant where this compound is found:
| Botanical Source | Family | Plant Part |
| Lunaria biennis | Brassicaceae | Seeds |
| Lunaria annua | Brassicaceae | Seeds |
| Lunaria rediviva | Brassicaceae | Seeds |
| Lycium chinensea | Solanaceae | Root bark |
Isolation Methodologies from Plant Materials
The isolation of this compound from its plant sources typically involves a series of extraction and purification steps. General methodologies for isolating alkaloids from plant materials often begin with comminution of the plant tissue, such as mashing, cutting, or grinding, to increase the surface area for extraction. google.com Both fresh and dried plant samples can be used for extraction, though fresh samples are often preferred to maintain the integrity of compounds. researchgate.net
Initial extraction can be performed using various solvents. For alkaloids, this often involves extracting the plant material with an aqueous solution of a suitable organic or inorganic acid. google.com Alternatively, vegetable oils can be employed as solvents for the initial extraction, in the concomitant presence of an alkaline aqueous phase. google.com Following the initial extraction, separation techniques are employed to purify the alkaloid. These can include fractional liberation methods, where compounds that form salts are separated by precipitation. researchgate.net Chromatographic techniques are crucial for further purification and isolation of this compound from complex plant extracts. Common chromatographic methods include paper chromatography, thin-layer chromatography, column chromatography, liquid chromatography, gas chromatography, and high-performance liquid chromatography (HPLC), which separate compounds based on properties like molecular weight, boiling temperature, size, shape, and charge. researchgate.netjournalajrimps.com The crystal structure of this compound hydriodide monohydrate and hydrobromide monohydrate has been determined through single-crystal X-ray analysis, indicating that highly purified forms of the alkaloid can be obtained for detailed structural characterization. rsc.orgrsc.org
Biosynthesis of Lunarine
Elucidation of Biosynthetic Pathways
The biosynthesis of the complex lunarine molecule involves the convergence of several metabolic pathways, primarily the phenylpropanoid pathway and the polyamine biosynthetic pathway. Through precursor feeding experiments and enzymatic studies, a proposed biosynthetic route has been established, highlighting the key precursors, intermediates, and enzymatic reactions.
The backbone of the this compound structure is derived from the polyamine spermidine (B129725). Isotopic labeling studies have demonstrated that spermidine is a direct precursor to this compound. The biosynthesis of spermidine itself originates from the amino acid arginine, which is first converted to putrescine. Subsequently, an aminobutyl group is transferred from S-adenosylmethionine to putrescine to yield spermidine. The entire spermidine molecule is incorporated into the final this compound structure.
The origin of the spermidine moiety in this compound has been traced back to L-arginine, which is a more efficient precursor than L-ornithine in Lunaria annua seeds. This indicates that the primary route for putrescine formation, the immediate precursor to spermidine, is via arginine decarboxylase rather than ornithine decarboxylase in this specific context.
| Precursor | Product | Organism |
| L-Arginine | Spermidine (via Putrescine) | Lunaria annua |
| Spermidine | This compound | Lunaria annua |
This interactive table summarizes the key precursor-product relationships in the initial stages of this compound biosynthesis.
Hydroxycinnamic acid amides are a class of secondary metabolites formed by the conjugation of a hydroxycinnamic acid with a polyamine. In the biosynthesis of this compound, these compounds play a pivotal role as key intermediates. Specifically, two molecules of p-coumaric acid are attached to the spermidine backbone to form a di-substituted spermidine derivative.
The p-coumaric acid required for this step is synthesized via the phenylpropanoid pathway, starting from the amino acid L-phenylalanine, which is converted to trans-cinnamic acid and subsequently hydroxylated. This p-coumaric acid is then activated to its coenzyme A thioester, p-coumaroyl-CoA, which is the acyl donor for the subsequent amidation reaction with spermidine.
Research has identified N¹,N¹⁰-bis(p-coumaroyl)spermidine as the penultimate precursor to this compound. researchgate.netnih.gov This symmetrical diamide (B1670390) is formed by the acylation of the two primary amino groups of spermidine with p-coumaroyl-CoA.
The formation of this compound from its precursors involves a series of enzymatic transformations. While not all enzymes in the pathway have been isolated and characterized from Lunaria annua, their activities have been inferred from feeding experiments and analogies with similar pathways in other plant species.
Key Enzymatic Steps:
Formation of p-Coumaroyl-CoA: The enzyme 4-coumarate:CoA ligase (4CL) catalyzes the activation of p-coumaric acid to p-coumaroyl-CoA. This is a crucial step in providing the acyl donor for the subsequent reaction. bhg.com
Acylation of Spermidine: The transfer of the p-coumaroyl group from p-coumaroyl-CoA to spermidine is catalyzed by a spermidine hydroxycinnamoyltransferase (SHT) . While the specific SHT from Lunaria annua has not been characterized, enzymes with similar functions have been identified in other plants, such as Arabidopsis thaliana and Solanum melongena. researchgate.netresearchgate.net These enzymes can catalyze the formation of mono-, di-, and tri-acylated spermidine derivatives. researchgate.netresearchgate.net For this compound biosynthesis, an SHT capable of acylating both primary amino groups of spermidine is required to form N¹,N¹⁰-bis(p-coumaroyl)spermidine.
Phenol-Oxidative Coupling: The final and defining step in this compound biosynthesis is the intramolecular stereo-selective phenol-oxidative coupling of N¹,N¹⁰-bis(p-coumaroyl)spermidine. nih.gov This complex cyclization reaction forms the characteristic hexahydrodibenzofuran ring system of this compound. Enzymatic studies with microsomes from Lunaria annua seeds suggest that this reaction is catalyzed by a cytochrome P-450-dependent monooxygenase . nih.gov This type of enzyme is known to be involved in the oxidative coupling of various phenolic compounds in the biosynthesis of other alkaloids. jscimedcentral.com
| Intermediate | Enzyme (Putative/Confirmed) | Reaction Type |
| p-Coumaric acid | 4-Coumarate:CoA ligase (4CL) | CoA ligation |
| Spermidine + p-Coumaroyl-CoA | Spermidine hydroxycinnamoyltransferase (SHT) | Acylation |
| N¹,N¹⁰-bis(p-coumaroyl)spermidine | Cytochrome P-450 monooxygenase | Phenol-oxidative coupling |
This interactive table outlines the key intermediates and the proposed enzymatic transformations in the this compound biosynthetic pathway.
Regulation of Biosynthesis in Producing Organisms
The biosynthesis of this compound, like many plant secondary metabolites, is likely to be tightly regulated at multiple levels to ensure its production at the appropriate developmental stage and in response to specific environmental cues. While specific regulatory mechanisms for this compound biosynthesis in Lunaria annua have not been extensively studied, general principles of alkaloid and secondary metabolite regulation in plants can be inferred.
The expression of genes encoding biosynthetic enzymes is a primary point of regulation. Transcription factors are known to play a crucial role in coordinating the expression of genes within a biosynthetic pathway. The biosynthesis of spermidine-derived alkaloids in other plants has been shown to be regulated by plant hormones such as jasmonates, as well as by light and various forms of stress. researchgate.net It is plausible that similar regulatory networks are in place for this compound biosynthesis.
The availability of precursors from primary metabolism, namely spermidine and p-coumaric acid, is also a critical factor. The regulation of the polyamine and phenylpropanoid pathways will, therefore, directly impact the production of this compound. For instance, the activity of enzymes such as arginine decarboxylase and phenylalanine ammonia-lyase, the first committed enzymes in the biosynthesis of putrescine and p-coumaric acid respectively, are often subject to feedback inhibition and transcriptional regulation.
Strategies for Enhanced Production via Precursor Feeding and Metabolic Engineering
The low natural abundance of many valuable plant-derived compounds has driven the development of strategies to enhance their production. These approaches can be broadly categorized into precursor feeding and metabolic engineering.
Precursor Feeding:
This strategy involves supplying exogenous precursors to the plant or cell culture to bypass potential bottlenecks in the biosynthetic pathway and increase the yield of the final product. For this compound, feeding with its precursors could potentially enhance its accumulation.
Potential Precursors for Feeding Experiments:
L-Arginine or Spermidine: Supplementation with these compounds could increase the pool of the polyamine backbone.
L-Phenylalanine or p-Coumaric Acid: Providing these precursors could boost the availability of the hydroxycinnamic acid moiety.
N¹,N¹⁰-bis(p-coumaroyl)spermidine: Direct feeding of this advanced intermediate could be a highly effective strategy, provided it can be efficiently taken up and converted by the plant cells.
Metabolic Engineering:
Metabolic engineering involves the targeted modification of an organism's genetic makeup to improve the production of a desired compound. For this compound, this could involve several approaches:
Overexpression of Key Biosynthetic Genes: Increasing the expression of genes encoding rate-limiting enzymes in the this compound pathway could enhance metabolic flux towards the final product. Potential targets for overexpression include spermidine synthase, 4-coumarate:CoA ligase, spermidine hydroxycinnamoyltransferase, and the specific cytochrome P-450 enzyme responsible for the final cyclization step.
Downregulation of Competing Pathways: Metabolic pathways that compete for the same precursors can be downregulated to channel more of the initial substrates into this compound biosynthesis. For example, pathways that utilize spermidine or p-coumaroyl-CoA for the synthesis of other compounds could be targeted for downregulation using techniques like RNA interference (RNAi).
Engineering of Regulatory Genes: Overexpression of transcription factors that positively regulate the this compound biosynthetic pathway could simultaneously upregulate multiple genes in the pathway, leading to a significant increase in production.
While these strategies hold promise, their successful implementation requires a more detailed understanding of the genes and regulatory networks involved in this compound biosynthesis in Lunaria annua.
Chemical Synthesis and Analogues of Lunarine
Total Synthesis Approaches for (±)-Lunarine and Enantiomers
Total synthesis efforts for (±)-lunarine have successfully established methodologies for constructing its intricate polycyclic framework. rsc.org These syntheses often involve the strategic assembly of the core tricyclic scaffold and its subsequent macrocyclization with a spermidine (B129725) moiety. researchgate.netrsc.org
Regiocontrolled synthetic strategies are paramount in the total synthesis of (±)-lunarine to ensure the correct connectivity and stereochemistry of the complex molecule. One described approach involves the preparation of a differentially functionalized cis-3-oxo-8-bromo-9b-cyano-1,2,3,4,4a,9b-hexahydrobenzofuranyl tricyclic scaffold. researchgate.netrsc.orguea.ac.uk This scaffold serves as a key intermediate for further elaboration and coupling. researchgate.netrsc.org Another strategy utilizes regioselective rsc.orgrsc.org-sigmatropic rearrangement of N-trifluoroacetyl enehydroxylamines to construct hexahydrodibenzofuran with a quaternary carbon, which can be converted into a key intermediate for lunarine synthesis. nih.govthieme-connect.comresearchmap.jp
Several key synthetic intermediates and reaction methodologies have been employed in the total synthesis of this compound.
Key Synthetic Intermediates:
Tricyclic Scaffold: A crucial intermediate is the cis-3-oxo-8-bromo-9b-cyano-1,2,3,4,4a,9b-hexahydrobenzofuranyl tricyclic scaffold. researchgate.netrsc.orguea.ac.uk
Acrylamidospermidine Derivatives: Selectively protected acrylamidospermidine derivatives are essential for the macrocyclization step. researchgate.netrsc.orguea.ac.uksibran.ru
Thiazolidine-2-thione Diamide (B1670390) Derivative: The aminolysis of a thiazolidine-2-thione diamide derivative with spermidine has been used to achieve the macrocyclization in some total syntheses. rsc.orgrsc.org
Reaction Methodologies:
Heck Coupling Reaction: A significant step in some syntheses involves the coupling of the tricyclic scaffold with a selectively protected acrylamidospermidine derivative via a Heck coupling reaction. This reaction forms a pre-cyclized this compound derivative. researchgate.netrsc.orguea.ac.ukcapes.gov.brrsc.org
Aminolysis: Aminolysis, particularly the reaction of a thiazolidine-2-thione diamide derivative with spermidine, is a method used for the macrocyclization to yield (±)-lunarine. rsc.orgsibran.rursc.orgcapes.gov.br Intramolecular macrolactamization, based on the aminolysis of bifunctional linear precursors, is a general method for synthesizing macrocyclic polyamines, including this compound. sibran.ru
Catalytic Asymmetric Michael Addition: For the asymmetric synthesis of (+)-lunarine, a catalytic asymmetric Michael addition of α-cyanoketones and acrylates has been employed as a key step to obtain β-keto esters. researchgate.netbme.huacs.orgresearchgate.netorganic-chemistry.org
Synthesis of this compound Analogues and Derivatives
The synthesis of this compound analogues and derivatives is crucial for understanding the structural features responsible for its biological activity, particularly its inhibition of TryR. researchgate.net These efforts aim to identify key features of the this compound structure associated with time-dependent inhibition and to explore new scaffolds for inhibitor design. researchgate.net
Design principles for structural modification of this compound often focus on the unique tricyclic core and the macrocyclic spermidine scaffold. researchgate.net Researchers have investigated modifications to the central ring of the phenothiazine (B1677639) nucleus and the tricyclic core. researchgate.netmarshall.edu The non-natural enantiomer of this compound has also been explored as a potentially more suitable scaffold for presenting thiophilic groups, which are important for interaction with the target enzyme. researchgate.net Simplification of the chemical structure while retaining biological activity is a key design consideration. sibran.ru
Diversification of the macrocyclic spermidine alkaloid scaffold of this compound involves altering various parts of the molecule to explore their impact on activity. This includes:
Modifying the cyclohexanone (B45756) moiety: Removing the skew boat cyclohexanone moiety of this compound to leave a planar bicyclic benzofuranyl scaffold has been investigated in the synthesis of acyclic bis-polyamine analogues. nih.gov
Introducing different polyamine chains: Acyclic bis-polyamine derivatives have been synthesized, incorporating different polyamine chains to study their inhibitory effects. nih.govconicet.gov.ar
Varying functional groups: The replacement of carbonyl groups with other functionalities, such as dioxolane groups, has been shown to impact activity. researchgate.net
Exploring different ring sizes and heteroatoms: While this compound is a 16-membered macrocycle, other macrocyclic spermidine alkaloids with different ring sizes (e.g., 13-membered) and variations in heteroatom placement have been synthesized and studied. sibran.ruresearchgate.net
These modifications help to delineate the essential structural elements for maintaining or enhancing the desired biological activity. sibran.ru
Spectroscopic Characterization and Structural Elucidation of Lunarine
Advanced Spectroscopic Techniques for Definitive Structure Assignment
NMR spectroscopy is indispensable for elucidating the molecular framework of organic compounds like Lunarine, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms. anu.edu.au
1D NMR (¹H NMR and ¹³C NMR):
¹H NMR provides insights into the different proton environments within the molecule. Chemical shifts indicate the electronic environment of protons, while coupling constants reveal connectivity between neighboring protons. The integration of signals provides the relative number of protons in each environment. For complex alkaloids like this compound, the ¹H NMR spectrum would show characteristic signals for aromatic protons, olefinic protons, protons adjacent to nitrogen or oxygen, and methylene (B1212753) protons within the polyamine chain and cyclic systems. chemicalbook.comrsc.orgresearchgate.net
¹³C NMR reveals the carbon skeleton. Broad-band decoupled ¹³C NMR shows each unique carbon atom, while DEPT (Distortionless Enhancement by Polarization Transfer) experiments differentiate between methyl, methylene, methine, and quaternary carbons. researchgate.net
2D NMR (COSY, HSQC, HMBC, NOESY):
COSY (COrrelation SpectroscopY) identifies protons that are coupled to each other, establishing direct proton-proton connectivity. This is crucial for tracing spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence) correlates protons directly bonded to carbons. This experiment is vital for assigning ¹H and ¹³C signals to specific CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range correlations between protons and carbons, typically over two or three bonds, and sometimes four. This is particularly useful for establishing connectivity across quaternary carbons or through heteroatoms, helping to connect different fragments of the molecule.
NOESY (Nuclear Overhauser Effect SpectroscopY) or ROESY (Rotating-frame Overhauser Effect SpectroscopY) provides information about spatial proximity between protons, regardless of bond connectivity. This is critical for determining the relative stereochemistry and conformation of the molecule. anu.edu.au
Mass spectrometry plays a crucial role in determining the molecular weight and elemental composition of this compound, as well as providing insights into its fragmentation pathways. acs.orggithub.ionist.gov
MS: Provides the molecular ion peak, which corresponds to the molecular weight of the compound. For this compound, the molecular formula is C₂₅H₃₁N₃O₄, giving a monoisotopic mass of 437.23145648 Da. nih.govuni.lu
HRMS: High-resolution mass spectrometry (e.g., LC-MS, ESI-HRMS) is essential for confirming the exact molecular formula by providing highly accurate mass measurements (e.g., [M+H]⁺, [M+Na]⁺, [M+NH₄]⁺ adducts). For this compound, reported precursor m/z values for [M+NH₄]⁺ are around 455.2652587890625. nih.govuni.lu
Fragmentation Patterns (MS/MS): Tandem mass spectrometry (MS/MS) experiments involve fragmenting the molecular ion and analyzing the resulting daughter ions. These fragmentation patterns provide structural clues by indicating the presence of specific substructures and the way the molecule breaks apart. For this compound, detailed schemes for its fragmentation have been studied to aid in structure elucidation. nih.govacs.org
Table 1: Representative Mass Spectrometry Data for this compound Adducts
| Adduct Type | Predicted m/z uni.lu | Predicted CCS (Ų) uni.lu |
| [M+H]⁺ | 438.23873 | 201.1 |
| [M+Na]⁺ | 460.22067 | 208.8 |
| [M+NH₄]⁺ | 455.26527 | 205.3 |
| [M+K]⁺ | 476.19461 | 207.2 |
| [M-H]⁻ | 436.22417 | 202.6 |
X-ray crystallography is the most definitive technique for determining the three-dimensional structure of a crystalline molecule, including its absolute stereochemistry. nih.govsciencemuseum.org.uklibretexts.org
For this compound, independent crystal-structure analyses of its hydrobromide monohydrate and hydriodide monohydrate have been performed. These studies unambiguously established the constitution and relative stereochemistry of the alkaloid. rsc.org
Crystals of this compound hydrobromide monohydrate belong to the monoclinic system, while the hydriodide is orthorhombic. rsc.org
Integration of Multimodal Spectroscopic Data for Complex Structure Elucidation
The elucidation of this compound's complex structure is not typically achieved by a single spectroscopic method but rather through the judicious integration of data from all available techniques. anu.edu.au
MS provides the molecular formula, acting as a starting point. nih.govuni.lu
NMR data then provides detailed information about the connectivity of atoms (1D and 2D NMR) and spatial relationships (NOESY), allowing researchers to build fragments of the molecule and connect them. anu.edu.aursc.org
X-ray crystallography, when possible, serves as the ultimate validation, providing an unambiguous 3D structure and confirming the absolute stereochemistry that might be challenging to deduce solely from NMR data due to the presence of multiple chiral centers in this compound. rsc.org
This iterative process involves proposing a partial structure based on initial data, then refining and expanding it by correlating information from different spectra until a complete and consistent structure is established.
Challenges and Innovations in this compound Structure Elucidation
The structural elucidation of complex natural products like this compound can present several challenges:
Complex Macrocyclic Structure: this compound possesses a large macrocyclic ring system, which can lead to conformational flexibility and complex NMR spectra, making signal assignment difficult. chempedia.infogoogle.com
Multiple Stereocenters: The presence of multiple chiral centers in this compound (e.g., (1E,15E,20aR,24aS) stereochemistry) requires careful determination of both relative and absolute stereochemistry. nih.govwikidata.org
Limited Sample Availability: Natural products are often isolated in small quantities, which can limit the amount of material available for extensive spectroscopic analysis, especially for techniques requiring higher concentrations or larger sample sizes.
Spectral Overlap: In complex molecules, signals in NMR spectra can overlap, particularly in 1D experiments, necessitating the use of 2D NMR techniques to resolve ambiguities.
Innovations in structure elucidation have helped overcome these challenges:
Advanced NMR Pulse Sequences: Development of sophisticated 2D and 3D NMR pulse sequences allows for better resolution and extraction of connectivity and conformational information from complex spectra.
High-Resolution Mass Spectrometry and Fragmentation Analysis: Advances in HRMS and the development of detailed fragmentation schemes provide more precise molecular formulas and valuable structural insights, even with limited sample amounts. acs.org
Computational Chemistry: Computational methods, such as DFT (Density Functional Theory) calculations of NMR chemical shifts, can be used to predict spectra for proposed structures and compare them with experimental data, aiding in structure validation and differentiation between isomers.
Automated Structure Elucidation Software: The emergence of machine learning and artificial intelligence in chemistry is leading to automated tools that can predict molecular structures from NMR data, significantly accelerating the elucidation process, especially for 1D NMR spectra. nih.gov
Molecular Mechanisms of Action of Lunarine and Its Analogues
Interaction with Biomolecular Targets
Lunarine primarily interacts with and inhibits Trypanothione (B104310) Reductase (TryR), a crucial enzyme found in various protozoan parasites. nih.govwikipedia.orgwikidata.orgwikipedia.orguni.lu These parasites, including Trypanosoma cruzi (causative agent of Chagas disease), Trypanosoma brucei (responsible for African sleeping sickness), and Leishmania species (causing leishmaniasis), rely on TryR for maintaining their essential redox balance and defending against oxidative stress within the host. nih.govwikipedia.orgwikidata.orgfishersci.ienih.gov The absence of a human equivalent to TryR makes it a highly promising target for the development of selective antiparasitic drugs. fishersci.ieciteab.comeurekaselect.com
Trypanothione Reductase (TryR) Inhibition
This compound acts as a competitive and time-dependent inhibitor of TryR. nih.govwikipedia.orgwikidata.orgwikipedia.orguni.lu This dual mechanism of inhibition is critical to understanding its antiparasitic potential.
Kinetic studies have characterized this compound's inhibitory activity against TryR. It exhibits competitive inhibition, with a reported inhibition constant (Ki) of 304 µM against TryR. wikipedia.orguni.lu
| Parameter | Value | Target Enzyme | Reference |
| Ki | 304 µM | Trypanothione Reductase (TryR) | wikipedia.orguni.lu |
While kinetic parameters like Ki have been determined, detailed thermodynamic parameters (e.g., enthalpy, entropy, Gibbs free energy of binding) specifically for this compound's interaction with TryR were not explicitly detailed in the reviewed literature.
A key feature of this compound's interaction with TryR is its time-dependent inhibition. nih.govwikipedia.orgwikidata.orgnih.govnih.govingentaconnect.com This mechanism involves the covalent modification of a redox-active cysteine residue within the active site of TryR. wikipedia.orgwikidata.orgnih.gov Specifically, kinetic data are consistent with an inactivation mechanism that includes a conjugate addition of an active site cysteine residue, such as Cys53, onto the C-24-C-25 double bond of the tricyclic nucleus of this compound. nih.govwikipedia.orgwikidata.orgnih.gov This covalent modification is supported by the requirement for the enzyme to be in its reduced form and the presence of a Michael acceptor unit within the inhibitor's structure. wikipedia.orgwikidata.org
This compound demonstrates a competitive inhibition profile against TryR, meaning it binds to the enzyme's active site and competes directly with the natural substrate, trypanothione. nih.govwikipedia.orgwikidata.orgwikipedia.orguni.lunih.gov This competitive nature, combined with its time-dependent mechanism, provides a sustained inhibitory effect. Importantly, this compound has shown selectivity for the parasite enzyme (TryR) over human glutathione (B108866) reductase (GR), which is a crucial characteristic for developing drugs with reduced off-target effects in human hosts. nih.gov
Other Identified or Putative Enzymatic Targets
Based on the available scientific literature, Trypanothione Reductase (TryR) is the primary and most consistently identified enzymatic target for this compound and its analogues. While the broader field of antiparasitic drug discovery explores various other enzymatic targets in trypanosomatids, direct evidence linking this compound's inhibition to these other enzymes was not found within the scope of this review.
Molecular Interactions and Binding Modes
The molecular interactions underpinning this compound's inhibitory activity are characterized by the covalent modification of TryR. The unique tricyclic core structure of this compound plays a significant role in its ability to inhibit TryR. nih.govwikipedia.org The mechanism involves a conjugate addition where an active site cysteine residue (e.g., Cys53) of TryR forms a covalent bond with the C-24-C-25 double bond of this compound's tricyclic nucleus. nih.govwikipedia.orgwikidata.orgnih.gov This specific interaction highlights a precise binding mode where this compound's electrophilic center reacts with a nucleophilic residue in the enzyme's active site, leading to irreversible or quasi-irreversible inhibition. Understanding these detailed molecular interactions is crucial for the rational design of more potent and selective this compound analogues.
Theoretical and Computational Chemistry Studies on Lunarine
Molecular Modeling and Docking Simulations
Molecular modeling encompasses various theoretical methods and computational techniques used to mimic the behavior of molecules, including molecular docking and dynamics simulations. pitt.eduverisimlife.com These techniques are instrumental in predicting how small molecules interact with biological targets. nih.govverisimlife.com
Molecular docking simulations are widely employed to predict the preferred orientation and binding affinity of a ligand, such as Lunarine, within the active site of a target protein. verisimlife.com this compound has been identified as a competitive, time-dependent inhibitor of trypanothione (B104310) reductase (TryR), an enzyme crucial for the survival of parasitic protozoa like Trypanosoma cruzi and Leishmania species, but absent in humans. researchgate.netnih.govchem960.comwikipedia.orgmdpi.comresearchgate.netsemanticscholar.org This makes TryR an attractive target for developing new antiparasitic drugs. wikipedia.orgmdpi.comresearchgate.netsemanticscholar.org
Computational studies, including molecular docking, have been utilized to explore this compound's interaction with TryR. researchgate.netnih.govmdpi.comsemanticscholar.orgresearchgate.netsemanticscholar.org For instance, research has shown that this compound analogues can inhibit the activity of T. cruzi TryR (TcTR). researchgate.netmdpi.com The active site of TryR is known to be wide, allowing for multiple binding orientations and the potential accommodation of more than one inhibitor. nih.gov Docking protocols, often combined with ligand similarity methods, aim to predict binding modes and affinities. nih.govacs.org
Some studies have explored the binding of various ligands to TryR, with binding affinities typically expressed in kcal/mol. While specific binding affinity data for this compound itself against TryR from these direct searches were not explicitly detailed in numerical tables, studies on other inhibitors of Leishmania major Trypanothione Reductase (LmTR) reported binding affinities, such as -11.3 kcal/mol for a molecule with PubChem CID: 10553746. ingentaconnect.comgrafiati.comeurekaselect.com This highlights the type of data generated in such simulations.
Conformational analysis, often performed using molecular dynamics (MD) simulations, is vital for understanding the flexibility and preferred three-dimensional structures of molecules in solution. verisimlife.comresearchgate.netnih.govnih.gov The constitution and absolute stereochemistry of this compound have been elucidated through X-ray analysis, revealing that the cyclohexanone (B45756) ring in this compound adopts a twist-boat conformation. researchgate.net This non-chair conformation appears to be stabilized by the cis-fusion of the cyclohexanone and dihydrofuran rings, a property observed in both this compound hydrobromide hydrate (B1144303) and this compound hydriodide crystal structures. researchgate.net
Computational methods are crucial for exploring the vast conformational space of complex molecules like this compound and its derivatives, particularly when considering their interactions with biological targets. researchgate.netnih.gov Molecular dynamics simulations can illustrate biomolecule and protein behavior in high resolution and with full atomic detail, providing insights into structural stability and flexibility upon ligand binding. verisimlife.commdpi.com
Quantum Chemical Calculations
Quantum chemical calculations are first-principles methods that solve the Schrödinger equation for a specific system, providing a detailed understanding of electronic contributions to molecular properties. ornl.govwikipedia.orgnorthwestern.eduepfl.ch These calculations are fundamental for analyzing electronic structure and predicting reaction mechanisms. wikipedia.orgepfl.chmdpi.com
Electronic structure calculations determine the quantum state of a molecule's electrons, which is critical for understanding its chemical and physical properties. ornl.govwikipedia.orgnorthwestern.edu For this compound, such analyses would involve computing properties like molecular electrostatic potential, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps). These properties are crucial for predicting reactivity and intermolecular interactions. While specific detailed electronic structure analyses for this compound were not extensively found in the search results, quantum chemistry methods routinely calculate these properties for molecules to understand chemical and biochemical reaction mechanisms. epfl.ch
Quantum chemical calculations can predict the mechanisms by which compounds exert their biological activity at a molecular level. epfl.chnih.govresearchgate.net For this compound, this would involve investigating the chemical steps and energy profiles associated with its time-dependent inhibition of TryR. This compound's time-dependent inhibition of TryR suggests a complex mechanism, possibly involving a two-step isomerization-type process. researchgate.net Computational studies can help elucidate the precise molecular events, including bond formations, breaking, and conformational changes, that lead to this inhibitory effect. epfl.ch
Computational Design of Novel this compound Analogues with Enhanced Activity
Computational design, often integrated with molecular modeling and quantum chemistry, is a powerful strategy for developing novel molecular entities with enhanced biological activity. ijpsjournal.comnih.govarchdaily.com This approach involves encoding design decisions using computational languages to generate and evaluate numerous molecular options. archdaily.com
Analytical Methodologies for Lunarine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental biophysical technique that enables the separation, identification, and purification of the components of a mixture for qualitative and quantitative analysis. libretexts.orgnih.govrjpharmacognosy.ir The separation is based on the differential partitioning of analytes between a stationary phase and a mobile phase. researchgate.net
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of alkaloids like lunarine due to its high resolution and sensitivity. nih.govmdpi.commdpi.com Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase (such as C18) and a polar mobile phase. rjpbcs.comnih.gov
Method parameters are optimized to achieve efficient separation of this compound from other co-eluting compounds in complex plant extracts. Key parameters include the column type, mobile phase composition, flow rate, and detector wavelength. mdpi.comrjpbcs.comnih.gov The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. rjpbcs.comscielo.br UV detection is frequently used for quantification, with the detection wavelength set at the maximum absorbance of this compound. rjpbcs.comchalcogen.ro
Validation of HPLC methods is critical to ensure their accuracy and reliability. mdpi.com Validation parameters typically include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comrjpbcs.comnih.gov
Table 1: Illustrative HPLC Method Parameters for Alkaloid Analysis
| Parameter | Typical Value |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Linearity (r²) | > 0.999 |
| LOD | 0.1 - 1 µg/mL |
| LOQ | 0.3 - 3 µg/mL |
This table presents typical parameters for the analysis of alkaloids and may be adapted for this compound-specific methods.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. nasa.govnasa.govlibretexts.org For non-volatile compounds like many alkaloids, derivatization is often necessary to increase their volatility and thermal stability, making them amenable to GC analysis. nasa.gov
The choice of stationary phase is crucial for achieving good separation in GC. libretexts.org Fused silica (B1680970) capillary columns with various coatings are commonly used. libretexts.org Temperature programming, where the column temperature is increased during the analysis, can enhance the separation of compounds with a wide range of boiling points. libretexts.org When coupled with a mass spectrometer (GC-MS), this technique provides both separation and structural information. core.ac.ukunibe.ch
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.orgnih.gov It is particularly useful for the analysis of charged molecules like alkaloids in complex matrices. mdpi.commdpi.com CE offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. nih.govmdpi.com
Different modes of CE, such as Capillary Zone Electrophoresis (CZE), can be employed for this compound analysis. wikipedia.orgmdpi.com The separation is influenced by factors such as the composition and pH of the background electrolyte, the applied voltage, and the capillary temperature. mdpi.com Detection can be achieved using UV-Vis spectrophotometry or by coupling CE with mass spectrometry (CE-MS). nih.gov
Mass Spectrometry-Based Profiling and Identification
Mass spectrometry (MS) is an indispensable tool in the study of this compound, providing sensitive detection and crucial structural information. rsc.org It works by ionizing chemical compounds to generate charged molecules and measuring their mass-to-charge ratio. chemguide.co.ukwikipedia.org
LC-MS/MS for Metabolomic Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a powerful platform for both targeted and untargeted metabolomic studies of plant extracts containing this compound. scielo.brnih.govunc.edu This technique offers high sensitivity and selectivity, allowing for the detection and quantification of this compound even at low concentrations in complex biological samples. nih.govnih.govresearchgate.net
In a typical LC-MS/MS workflow, the sample is first separated by HPLC, and the eluting compounds are then introduced into the mass spectrometer. scielo.br The mass spectrometer can be operated in different modes, such as full scan mode to detect all ions within a certain mass range, or in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of specific compounds like this compound. scielo.br The fragmentation patterns obtained from MS/MS experiments provide valuable structural information that aids in the confident identification of this compound and its metabolites. libretexts.orgchemguide.co.ukwikipedia.orgresearchgate.netmiamioh.edu
Table 2: Example LC-MS/MS Parameters for Alkaloid Quantification
| Parameter | Typical Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound |
| Product Ions (m/z) | Specific fragment ions of this compound |
| Collision Energy | Optimized for this compound fragmentation |
| Capillary Voltage | 3-4 kV |
| Source Temperature | 120-150 °C |
This table illustrates typical parameters that would be optimized for the specific analysis of this compound.
Untargeted Metabolomics Approaches in Biological Matrices
In an untargeted metabolomics study of Lunaria species, extracts would be analyzed by high-resolution mass spectrometry, often coupled with LC (LC-HRMS). unc.edu The resulting data consists of a large number of metabolic features, each characterized by its retention time and accurate mass. Advanced data processing and statistical analysis are then used to identify features that are relevant to the biological question, which could include the identification of this compound and related alkaloids. nih.gov The identification of unknown compounds is a significant challenge and often involves matching fragmentation spectra to databases or performing detailed structural elucidation.
Spectrophotometric Detection Methods
Spectrophotometric methods, particularly UV-Visible (UV-Vis) spectroscopy, are fundamental analytical techniques used for the detection and quantification of chromophore-containing compounds like this compound. These methods operate on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, a relationship described by the Beer-Lambert Law. truman.edu
For complex mixtures, such as plant extracts from Lunaria annua, direct spectrophotometry can be challenging due to interference from other absorbing compounds. doi.org Therefore, spectrophotometric detection is most powerfully employed as a detection method following a separation technique, such as High-Performance Liquid Chromatography (HPLC). In this hyphenated approach, known as HPLC-UV/Vis or HPLC-DAD (Diode Array Detector), the sample is first separated into its individual components by the HPLC column. As each component, including this compound, elutes from the column, it passes through the spectrophotometer's flow cell. The detector measures the absorbance at one or more wavelengths in real-time, generating a chromatogram where peaks correspond to different compounds. chalcogen.ronih.gov
Research on the constituents of Lunaria annua has utilized Ultra-Fast Liquid Chromatography coupled to a Diode Array Detector (UFLC-DAD) for analysis. nih.gov In such a setup, the DAD acquires the entire UV-Vis spectrum for each eluting compound. This provides not only quantitative data but also qualitative information, as the UV-Vis spectrum is a characteristic property of a molecule and can aid in its identification by comparing it to the spectra of known standards. nih.gov The quantification of this compound is achieved by integrating the area under its corresponding peak in the chromatogram and comparing it to a calibration curve generated from known concentrations of a pure this compound standard. nih.gov
The selection of the optimal wavelength (λmax) for detection is crucial for achieving high sensitivity. This is the wavelength at which the compound exhibits maximum absorbance, minimizing the relative contribution of noise and interfering substances. While specific λmax values for this compound are not widely published in general literature, the analytical procedure would involve scanning a pure standard of this compound across a range of UV-Vis wavelengths (e.g., 200-400 nm) to identify its λmax. doi.org
Method Validation and Standardization in this compound Analysis
For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a rigorous validation process. wjarr.comgavinpublishers.com Method validation establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.net For the analysis of this compound, key validation parameters are defined by guidelines from bodies like the International Conference on Harmonisation (ICH). nih.gov
Key Validation Parameters:
Specificity/Selectivity : This ensures that the analytical signal is unequivocally attributable to this compound. In HPLC-DAD methods, selectivity is demonstrated by showing that the this compound peak is well-resolved from other components in the sample matrix (e.g., other alkaloids or plant metabolites) and that there are no interfering peaks at the retention time of this compound in a blank sample. researchgate.netwoah.org
Linearity : Linearity demonstrates that the method's response is directly proportional to the concentration of this compound over a specified range. researchgate.net This is assessed by analyzing a series of standards at different concentrations. The results are typically evaluated by plotting the instrument response versus concentration and determining the correlation coefficient (r²) of the resulting regression line, which should ideally be close to 1.0. nih.gov
Table 1: Example of Linearity Data for this compound Quantification
| Standard Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 1.0 | 15,230 |
| 5.0 | 76,105 |
| 10.0 | 151,980 |
| 25.0 | 380,050 |
| 50.0 | 758,990 |
| Regression Equation | y = 15185x + 150 |
| Correlation Coefficient (r²) | 0.9998 |
Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure this compound is added (spiked) into a blank matrix. The mixture is then analyzed, and the percentage of the added this compound that is detected (recovered) is calculated. woah.org
Precision : Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:
Repeatability (Intra-day precision) : Analysis of replicate samples on the same day, by the same analyst, and with the same equipment. researchgate.net
Intermediate Precision (Inter-day precision) : Analysis of replicate samples on different days, by different analysts, or with different equipment to assess the method's robustness under varied conditions. nih.gov
Table 2: Example of Precision and Accuracy Results for this compound
| Spiked Concentration (µg/mL) | Measured Concentration (µg/mL) (n=6) | Mean | RSD (%) (Precision) | Recovery (%) (Accuracy) |
|---|---|---|---|---|
| 5.0 | 5.1, 4.9, 5.0, 5.2, 4.9, 5.1 | 5.03 | 2.3% | 100.6% |
| 25.0 | 24.8, 25.3, 25.1, 24.9, 25.5, 25.0 | 25.1 | 1.1% | 100.4% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : The LOD is the lowest concentration of this compound that can be reliably detected by the method, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. wjarr.com These are crucial for analyzing samples where this compound may be present in trace amounts.
Standardization is a critical component of ensuring long-term consistency and comparability of results between different laboratories and over time. nih.gov It involves the use of well-characterized reference materials. saylor.org
Primary Standard : A highly pure, stable substance of known stoichiometry that can be used to prepare a solution of a precisely known concentration. A certified reference material (CRM) of this compound would serve as a primary standard. saylor.org
Secondary Standard (or Working Standard) : A substance whose concentration is determined by comparison against a primary standard. These are used for routine analyses, such as the daily calibration of analytical instruments. saylor.org
The standardization of a this compound analytical method ensures that the quantification is traceable to a recognized standard, thereby guaranteeing the reliability and validity of the analytical data generated. nih.gov
Cellular Level Biological Interactions and Mechanisms in Vitro Studies
Parasite Biology and Cellular Processes Affected by Lunarine
Research into this compound's impact on parasitic organisms has primarily focused on trypanosomatids, a group of flagellated protozoa responsible for neglected tropical diseases such as Chagas disease and leishmaniasis. These parasites possess unique biochemical pathways that are often targeted for drug development due to their absence or significant divergence in mammalian hosts nih.govnih.gov.
Trypanosomatids, including Trypanosoma cruzi and Leishmania species, rely on a distinct antioxidant defense system centered around trypanothione (B104310) [T(SH)2] for maintaining cellular redox homeostasis nih.govnih.govfrontiersin.orguni.lunih.gov. This system is critical for their survival and infectivity within their hosts nih.govfrontiersin.org. A key enzyme in this pathway is trypanothione reductase (TR), which catalyzes the NADPH-dependent reduction of trypanothione disulfide nih.govfrontiersin.orgnih.govwikipedia.org.
This compound has been identified as a time-dependent inhibitor of trypanothione reductase chem960.com. This inhibition suggests that this compound can disrupt the parasite's ability to manage oxidative stress, a vital process for its survival. Molecular docking studies have been performed on T. cruzi trypanothione reductase (TcTR) to explore potential mechanisms of action for compounds, including those structurally related to this compound, indicating that this enzyme is a pivotal target in the parasite's redox metabolism nih.gov. The perturbation of this unique redox system could lead to an accumulation of reactive oxygen species (ROS) within the parasite, ultimately resulting in cellular damage nih.govfrontiersin.orguni.lu.
Protozoan parasites like Trypanosoma cruzi (etiological agent of Chagas disease) and Leishmania infantum (a cause of leishmaniasis) present significant global health challenges, with current treatments often limited by toxicity, high cost, and the emergence of drug resistance nih.govnih.govguidetopharmacology.org. The disruption of redox metabolism by agents like this compound can induce cellular damage pathways in these parasites.
Mitochondrial alterations, such as swelling and a significant reduction in mitochondrial membrane potential (ΔΨm), have been observed in trypanosomatids treated with certain compounds, leading to oxidative stress and irreversible cellular damage nih.govfrontiersin.org. While specific detailed research findings directly linking this compound to these precise cellular damage pathways (e.g., autophagy or apoptosis-like processes) in T. cruzi or L. infantum were not extensively detailed in the provided search results, the inhibition of trypanothione reductase by this compound chem960.com strongly implicates its role in inducing oxidative stress, which is a known precursor to various cellular damage pathways in these organisms nih.govfrontiersin.org. For instance, a decrease in ROS levels in L. (L.) infantum promastigotes was observed after treatment with a related compound, suggesting an impact on the parasite's oxidative balance nih.gov.
Interactions with Host Cellular Components
Understanding how this compound interacts with host cellular components is essential for assessing its selectivity and potential therapeutic window. These interactions encompass effects on the host immune system and cellular communication.
Immunomodulation involves the regulation, stimulation, or suppression of immune responses, often mediated by the release of cytokines from various immune cells such as macrophages, lymphocytes, and dendritic cells wikipedia.orguni.lu. Cytokines, including pro-inflammatory (e.g., TNF-α, IL-6) and anti-inflammatory (e.g., IL-10) molecules, play critical roles in orchestrating host defenses against pathogens and in inflammatory processes uni.luwikidata.orgnewdrugapprovals.org.
While the broader context of immunomodulatory activities of various compounds has been studied, specific in vitro research findings detailing this compound's direct immunomodulatory effects on host cells, such as its influence on cytokine response modulation, were not identified in the provided search results.
Cellular adhesion and intercellular communication are fundamental processes regulating cell development, activation, differentiation, and migration, which are crucial for immune responses and tissue formation wikidata.orgepa.goveurekaselect.com. Cell adhesion molecules (CAMs) are transmembrane proteins that mediate cell-to-cell binding and can initiate intracellular signaling cascades epa.gov. Extracellular vesicles (EVs) also serve as important mediators of intercellular signaling by transferring biological information between cells nih.govsdsc.edu.
Specific in vitro studies investigating this compound's direct effects on host cellular adhesion or intercellular communication pathways were not found in the provided search results.
In Vitro Cellular Assays for Biological Activity Evaluation
In vitro cellular assays are indispensable tools in drug discovery and development, offering a biologically relevant platform to evaluate the efficacy, mechanism of action, and potential toxicity of compounds in a controlled environment wikipedia.orgfishersci.nowikipedia.org. These assays closely mimic human cellular environments, preserving the intricate interactions between cellular components and physiological concentrations of native substrates wikipedia.org.
Common biological responses measured in these assays include cell proliferation, cell killing, antiviral activity, differentiation, cytokine secretion, enzyme activation, and reporter gene expression wikipedia.org. Cell-based reporter assays, which integrate reporter genes under the control of pathway-specific promoters, provide quantifiable and sensitive readouts of specific biological processes, enabling real-time monitoring of pathway activation or inhibition wikipedia.org. Potency assays, a specific type of bioassay, are designed to quantitatively measure the strength of a compound's biological activity wikipedia.orgfishersci.no. The evaluation of biological activity in vitro must also consider potential cell stress and cytotoxicity, as these can influence assay outcomes ingentaconnect.com.
This compound's biological activity, particularly its inhibition of trypanothione reductase, would typically be evaluated using enzyme inhibition assays and cell-based assays that assess parasite viability, growth, and cellular integrity in response to the compound.
Cell-Based Enzyme Inhibition Assays
This compound has been identified as a competitive and time-dependent inhibitor of trypanothione reductase (TryR), a flavoenzyme critical for the survival of various parasitic protozoa, including species within the Leishmania and Trypanosoma genera. researchgate.netmedchemexpress.comresearchgate.net TryR plays a vital role in the parasite's redox defense system by reducing trypanothione, thereby neutralizing reactive oxygen species produced by host macrophages during infection. researchgate.netresearchgate.netplos.orgmdpi.com
Research indicates that this compound inhibits TryR from Trypanosoma cruzi (TcTR) through a two-step isomerization-type mechanism. researchgate.netresearchgate.net A reported inhibition constant (K_i) for this compound against TryR is 304 µM. medchemexpress.com Analogues of this compound have also demonstrated inhibitory activity against TryR, highlighting the potential of this structural class for enzyme modulation. researchgate.netresearchgate.netresearchgate.netplos.orgmdpi.comacs.orgbinasss.sa.cr Cell-based enzyme inhibition assays are instrumental in assessing the direct engagement of compounds with their targets within a cellular environment, offering insights into both cellular affinity and permeability. biorxiv.orgassayquant.com
The following table summarizes the reported enzyme inhibition data for this compound:
| Compound | Target Enzyme | Type of Inhibition | K_i (µM) |
| This compound | Trypanothione Reductase (TryR) | Competitive, Time-dependent | 304 medchemexpress.com |
Antiproliferative Effects on Target Cells (e.g., Promastigotes)
Beyond direct enzyme inhibition, this compound and its analogues have exhibited significant antiproliferative effects on specific target cells, particularly the promastigote stage of Leishmania infantum. Studies have shown a dose-dependent reduction in the viability of L. infantum promastigotes upon exposure to this compound analogues. researchgate.netplos.orgmdpi.com
One particular compound, a 3-amino-1-phenylpropan-1-one (B184242) derivative whose activity against L. infantum promastigotes is linked to TryR inhibition, induced 100% mortality of promastigotes at concentrations up to 100 µM after 72 hours of treatment. researchgate.netplos.org The half-maximal inhibitory concentration (IC50) for this compound against L. infantum promastigotes was determined to be 12.44 ± 1.09 µM (95% CI: 10.20–32.64 µM). plos.orgmdpi.com This antiproliferative activity suggests that the compound is capable of reaching its target within the parasite, with TryR inhibition being a primary contributing factor to its efficacy. plos.orgmdpi.com
Leishmania infantum promastigotes are typically cultured in Schneider's Drosophila medium supplemented with fetal calf serum and gentamicin (B1671437) at 22°C for these in vitro assays. plos.org Research also indicates that certain this compound analogues possess antiparasitic effects against Trypanosoma cruzi epimastigotes. researchgate.net
The following table presents detailed research findings on the antiproliferative effects:
| Target Cell | Compound | IC50 (µM) | Mortality at 100 µM (72h) | Culture Conditions |
| L. infantum promastigotes | This compound analogue (3-amino-1-phenylpropan-1-one derivative) | 12.44 ± 1.09 plos.orgmdpi.com | 100% researchgate.netplos.org | Schneider's Drosophila medium, 10% FCS, 2% gentamicin, 22°C plos.org |
Future Directions and Research Perspectives in Lunarine Chemistry
Advanced Synthetic Approaches for Complex Architectures
Lunarine's intricate molecular architecture presents a compelling challenge and opportunity for synthetic chemists. Future research in this area will likely focus on developing more efficient, selective, and sustainable synthetic routes to access this compound and its diverse analogs. Advanced synthetic methodologies, such as transition metal-catalyzed reactions, flow chemistry, and bioinspired synthesis, offer promising avenues for constructing complex molecular frameworks with precision sdsc.edu.
Strategies like retrosynthetic analysis, which systematically breaks down complex molecules into simpler building blocks, and diversity-oriented synthesis (DOS), aimed at generating diverse compound libraries, could be particularly valuable for exploring this compound's structural space sdsc.edu. The goal is to balance the construction of the complex molecular skeleton with the introduction of functional groups, ensuring concise and scalable synthetic pathways uni.lu. Modern synthetic reaction methods also increasingly prioritize mitigating the environmental impact of chemical synthesis nih.gov. These approaches will enable the creation of new molecular structures with specific properties and three-dimensional shapes, potentially leading to novel this compound derivatives with enhanced biological activities or improved physicochemical properties nih.govwikidata.org.
Integration of Multi-Omics Data for Comprehensive Biological Understanding
To gain a holistic understanding of this compound's biological roles and mechanisms of action, the integration of multi-omics data is crucial. Multi-omics approaches combine data from various "omics" technologies, including genomics (the study of the entire genome), transcriptomics (RNA transcripts), proteomics (proteins), metabolomics (small molecules or metabolites), and epigenomics (DNA modifications). Each omics layer provides unique data, which, when integrated, can reveal the flow of biological information from DNA to RNA to proteins and ultimately to metabolic functions.
Applying multi-omics integration to this compound research would involve analyzing how this compound influences gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) within biological systems. This integrated view can uncover key interactions and regulatory networks, providing deeper insights into the compound's effects at a systemic level. For instance, combining transcriptomic and proteomic data can reveal whether changes in RNA expression translate to corresponding protein levels, offering a more complete picture of active biochemical pathways. This comprehensive approach can facilitate the discovery of potential biomarkers and therapeutic targets associated with this compound's activity, moving beyond simplified single-omics perspectives.
Development of Advanced Computational Models for Structure-Function Prediction
Advanced computational models are becoming indispensable tools for predicting the structure and function of biological molecules and their interactions with small compounds like this compound. These methods include ab initio modeling, which predicts three-dimensional structures from amino acid sequences, and machine learning and deep learning algorithms that enhance structure prediction and improve energy functions for evaluating molecular stability.
For this compound, computational models can be employed to:
Predict protein-ligand interactions: Docking simulations can predict how this compound binds to potential target proteins, identifying likely binding sites and estimating binding affinities.
Elucidate structure-activity relationships (SAR): By computationally analyzing structural variations of this compound and their predicted interactions with targets, researchers can design and synthesize derivatives with optimized properties.
Model dynamic behavior: Molecular dynamics simulations can provide insights into the conformational changes of this compound and its target proteins upon binding, offering a more dynamic view of their interactions.
Predict solubility and other physicochemical properties: Machine learning models can predict properties crucial for drug development, reducing the need for extensive experimental trials.
These computational tools bridge the gap between primary sequence (for proteins) or chemical structure (for small molecules) and complex functional architecture, accelerating the discovery and optimization of this compound-based compounds.
Identification of New Biological Targets and Mechanisms beyond TryR
This compound is known to act as a time-dependent inhibitor of trypanothione (B104310) reductase (TryR). However, the full spectrum of its biological targets and mechanisms of action likely extends beyond this single enzyme. Future research will focus on identifying novel biological targets that this compound may interact with, potentially uncovering new therapeutic opportunities.
Recent advances in drug discovery technologies and a deeper understanding of disease biology have expanded the scope of potential drug targets beyond conventionally "druggable" proteins. This includes the identification of new targetable pockets on proteins previously considered undruggable, or non-protein targets such as lipids, carbohydrates, and complex cellular structures. High-throughput screening (HTS) combined with computational target prediction methods can compare patterns of activity across numerous assays, leading to the prediction of previously unknown small molecule-target interactions. Artificial intelligence (AI) and machine learning are increasingly being leveraged to analyze genetic data and uncover unexpected connections between human diseases and biological pathways, leading to novel therapeutic insights. By employing these advanced screening and computational strategies, researchers can systematically explore this compound's interactions with a broader range of biological molecules, potentially revealing additional mechanisms that contribute to its observed biological activities and expanding its therapeutic potential.
Q & A
Q. What experimental methodologies are most effective for studying Lunarine’s interaction with TRTc enzyme?
this compound’s mechanism involves binding to cysteine residues (Cys-53 and Cys-58) in TRTc, followed by H+ ion release . To investigate this:
- Use kinetic assays (e.g., stopped-flow spectrophotometry) to measure binding rates (K5, K6, K7 steps).
- Employ site-directed mutagenesis to validate residue-specific interactions by replacing cysteine with non-reactive amino acids.
- Pair with X-ray crystallography or cryo-EM to visualize structural changes during binding.
Q. How can researchers ensure reproducibility in this compound-related studies?
- Detailed protocols : Include molar ratios, buffer conditions, and temperature/pH dependencies for TRTc-Lunarine assays .
- Independent replication : Validate findings across ≥3 biological replicates to account for enzyme batch variability.
- Data transparency : Publish raw kinetic data and crystallography coordinates in supplementary materials .
Advanced Research Questions
Q. How to resolve contradictions in reported this compound efficacy across different Trypanosoma cruzi strains?
- Comparative genomic analysis : Identify TRTc isoform variations (e.g., single-nucleotide polymorphisms) that alter this compound binding .
- Dose-response profiling : Test this compound against strain-specific TRTc in vitro, using EC50/IC50 metrics to quantify potency shifts .
- Meta-analysis : Apply Cochrane Review principles to aggregate data from heterogeneous studies, adjusting for confounding variables like assay type .
Q. What statistical approaches are optimal for analyzing this compound’s dual role as an enzyme inhibitor and redox modulator?
- Multivariate regression : Model dose-dependent inhibition (TRTc activity) vs. redox effects (e.g., glutathione depletion) .
- Time-resolved measurements : Use ANOVA with post-hoc tests to compare temporal changes in enzyme activity and oxidative stress markers .
- Error propagation analysis : Quantify uncertainty from instrument precision (e.g., ±0.1 pH units affecting H+ release kinetics) .
Q. How to design a high-throughput screening (HTS) assay for this compound derivatives with improved TRTc specificity?
- Structure-activity relationship (SAR) : Prioritize derivatives with modified functional groups (e.g., carboxyl vs. amide) at cysteine-binding sites .
- Fluorescence polarization : Label TRTc with FITC and measure polarization changes upon this compound derivative binding.
- Counter-screening : Test against homologous human enzymes (e.g., thioredoxin reductase) to exclude off-target effects .
Methodological Frameworks
Q. What criteria define a rigorous research question for this compound mechanism studies?
- Feasibility : Ensure access to TRTc purification protocols and crystallography facilities .
- Originality : Focus on unresolved aspects (e.g., this compound’s impact on TRTc’s substrate recognition loop).
- Significance : Align with WHO’s neglected disease priorities for Chagas disease drug discovery .
Q. How to systematically address gaps in this compound’s pharmacokinetic (PK) data?
- In silico modeling : Predict absorption/distribution using software like SwissADME or GastroPlus.
- In vivo validation : Use murine models to measure plasma half-life and tissue penetration, correlating with in vitro IC50 values .
- Ethical compliance : Follow OECD guidelines for animal trials and data reporting .
Data Interpretation Challenges
Q. Why do some studies report this compound-induced TRTc activation at low concentrations?
- Hypothesis testing : Evaluate if sub-inhibitory this compound stabilizes TRTc’s active conformation via allosteric effects .
- Redox titration : Measure NADPH oxidation rates at varying this compound concentrations to distinguish inhibition vs. activation .
- Peer review : Submit conflicting data to journals specializing in enzymology (e.g., Journal of Biological Chemistry) for third-party validation .
Tables: Key Parameters for this compound Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
